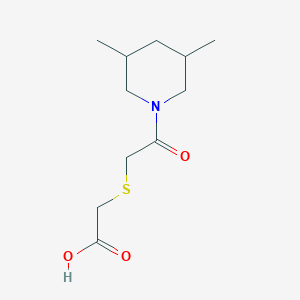

2-((2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetic acid

Description

2-((2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetic acid is a sulfur-containing carboxylic acid derivative featuring a 3,5-dimethylpiperidine moiety linked via a thioether and ketone group. Its synthesis likely involves coupling thioacetic acid derivatives with substituted amines, analogous to methods described for structurally related compounds .

Properties

IUPAC Name |

2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3S/c1-8-3-9(2)5-12(4-8)10(13)6-16-7-11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXZBMCZYSMVLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)CSCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24798298 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylpiperidine with an oxoethylating agent, followed by the introduction of a thioacetic acid group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-((2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce oxo groups to hydroxyl groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

2-((2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties

*Molecular weights calculated based on structural formulas.

Key Comparisons

Piperidine/Piperazine Derivatives

- Target vs. 2-[4-(Fmoc-piperazin-1-yl)acetic acid :

The target’s 3,5-dimethylpiperidine lacks the Fmoc group, reducing steric hindrance and improving membrane permeability. The Fmoc derivative is primarily used in solid-phase peptide synthesis, while the target’s simpler structure may favor in vivo applications.

Thioacetate Esters vs. Acids

- Target vs. Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate :

The target’s free carboxylic acid enhances aqueous solubility compared to the ester analog, which may act as a prodrug. The pyrimidine-thietane system in compound 1 suggests nucleobase targeting, whereas the target’s piperidine could modulate central nervous system (CNS) targets.

Halogenated vs. Alkylated Derivatives

- Target vs. 2-(3,5-Diiodo-4-oxopyridin-1-yl)acetic acid : The diiodo-pyridone compound’s high molecular weight and halogen content enhance X-ray diffraction utility.

Heterocyclic Systems

- Target vs. Triazinoindole Derivatives : Compounds like N-(4-bromophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide feature bulky aromatic systems, favoring π-π stacking in protein binding. The target’s piperidine offers conformational flexibility, which may optimize binding to less rigid biological targets.

Biological Activity

2-((2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring with dimethyl substitutions, an oxoethyl group, and a thioacetic acid moiety. Its unique structure suggests a variety of interactions with biological systems, making it a candidate for research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 259.35 g/mol. The presence of functional groups such as thioester and carbonyl contributes to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thioacetic acid moiety may facilitate binding to active sites on proteins or enzymes, potentially inhibiting or modulating their activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with thioester functionalities can inhibit the growth of various bacterial strains. In vitro assays demonstrated significant inhibition against Gram-positive bacteria, suggesting a potential role in developing new antimicrobial agents.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. The mechanism may involve the modulation of cell signaling pathways associated with apoptosis and cell proliferation. For example, compounds with similar structural motifs have been observed to induce apoptosis in cancer cell lines through caspase activation.

Toxicological Profile

The safety profile of this compound has been evaluated in various toxicity studies:

| Toxicity Type | Test System | Result |

|---|---|---|

| Mutagenicity | Ames Test (Salmonella) | Negative |

| Cytotoxicity | Chinese Hamster Ovary Cells | Negative |

| Acute Toxicity | Rat (Bone Marrow Micronucleus) | Negative |

These results indicate that the compound does not exhibit significant mutagenic or cytotoxic effects under the tested conditions .

Case Studies

A study published in Pharmaceutical Research explored the synthesis and biological evaluation of related compounds featuring the piperidine moiety. The authors reported that modifications to the piperidine ring significantly affected the biological activity, highlighting the importance of structural optimization in drug design.

Example Study:

In one case study, researchers synthesized a series of thioacetic acid derivatives and evaluated their anticancer activities against several cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetic acid?

- Methodological Answer : Synthesis of thioether-linked acetic acid derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 2-((quinolin-4-yl)thio)acetic acid derivatives) are synthesized by refluxing precursors in acetic acid with sodium acetate as a catalyst for 2.5–3 hours . Key parameters include:

- Catalyst : Sodium acetate (0.01 mol) to promote deprotonation and nucleophilic attack.

- Solvent : Acetic acid, which acts as both solvent and proton donor.

- Purification : Recrystallization from acetic acid to isolate the precipitate .

- Yield Optimization : Adjusting molar ratios and reaction time based on TLC or HPLC monitoring.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use NMR (¹H/¹³C) to confirm the presence of the 3,5-dimethylpiperidinyl group (δ ~1.2–2.8 ppm for methyl and piperidine protons) and the thioacetate moiety (δ ~3.5–4.0 ppm for SCH₂) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at 4°C to prevent hydrolysis of the thioether bond .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- First Aid : In case of contact, rinse eyes/skin with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperidine ring) influence biological activity and toxicity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the 3,5-dimethyl groups with bulkier substituents (e.g., cyclopropyl) to assess steric effects on target binding. For example, derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid showed reduced toxicity when alkoxy groups were introduced at the 6-position .

- Toxicity Screening : Use in silico tools (e.g., ProTox-II) to predict LD50 and organ-specific toxicity. Experimental validation via brine shrimp lethality assays or in vitro cytotoxicity tests (e.g., MTT on mammalian cell lines) .

Q. What computational methods predict the pharmacokinetic properties (e.g., log P, bioavailability) of this compound?

- Methodological Answer :

- Lipophilicity (log P/D) : Calculate via quantum chemical methods (e.g., DFT with B3LYP/6-31G* basis set) to predict membrane permeability. For similar compounds, log D (pH 7) values between 1.5–2.5 were optimal for bioavailability .

- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes or target proteins (e.g., enzymes in plant rhizogenesis) to refine dosing strategies .

Q. How can researchers evaluate the compound’s bioactivity in plant or microbial models?

- Methodological Answer :

- In Vitro Plant Models : Test rhizogenesis stimulation in Paulownia explants using Murashige and Skoog (MS) media supplemented with 0.1–10 µM of the compound. Measure root length and biomass over 14 days .

- Microbial Assays : Screen for antimicrobial activity via disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare zones of inhibition to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.